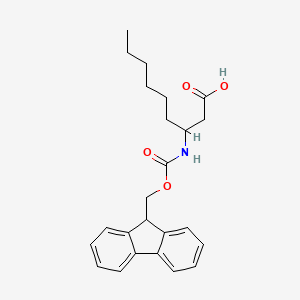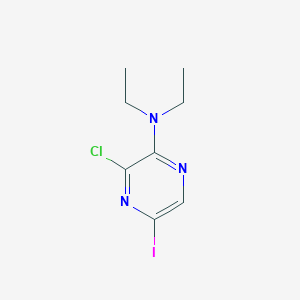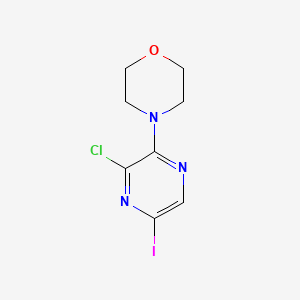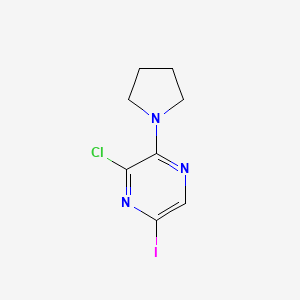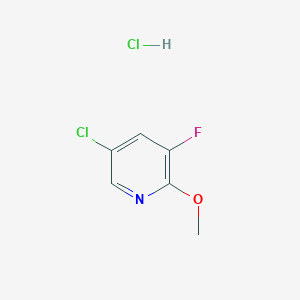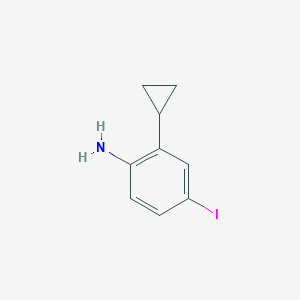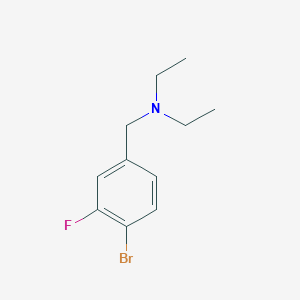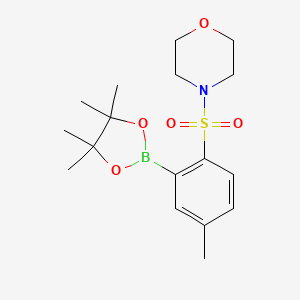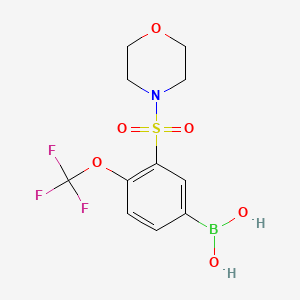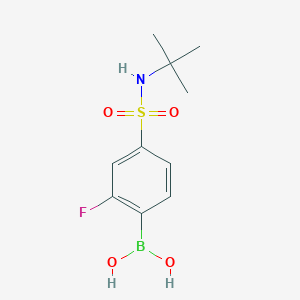
(4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid
Overview
Description
“(4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid” is a chemical compound with the CAS Number: 208516-15-8 . It has a molecular weight of 257.12 and its IUPAC name is 4-[(tert-butylamino)sulfonyl]phenylboronic acid .
Synthesis Analysis
The synthesis of boronic acids often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16BNO4S/c1-10(2,3)12-17(15,16)9-6-4-8(5-7-9)11(13)14/h4-7,12-14H,1-3H3 . This code provides a specific description of the compound’s molecular structure.
Chemical Reactions Analysis
Boronic acids, including “(4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid”, are often used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Synthesis and Crystal Structure :
- Boronic acid derivatives like amino-3-fluorophenyl boronic acid have been synthesized from related compounds and are used in the construction of glucose sensing materials operating at physiological pH levels. This highlights their potential application in medical diagnostics and biosensors (Das, Alexeev, Sharma, Geib, & Asher, 2003).
Reactivity with Diols :
- Studies on phenylboronic and 3-fluorophenylboronic acids show their reactivity with diols, which is essential in understanding their behavior in various chemical reactions, potentially influencing their use in synthetic chemistry (Watanabe, Miyamoto, Tanaka, Iizuka, Iwatsuki, Inamo, Takagi, & Ishihara, 2013).
Use in Organic Synthesis :
- Boronic acids are valuable in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are used as N-(Boc)-protected nitrones in reactions with organometallics to create N-(Boc)hydroxylamines, demonstrating their utility in building blocks for organic synthesis (Guinchard, Vallée, & Denis, 2005).
Boronic Acids in Sensing Applications :
- Boronic acids, including fluorophenylboronic acids, are increasingly utilized in sensing applications. Their interaction with diols and strong Lewis bases like fluoride or cyanide anions leads to their utility in both homogeneous assays and heterogeneous detection (Lacina, Skládal, & James, 2014).
Asymmetric Synthesis :
- The asymmetric borylation of N-tert-butanesulfinyl imines with bis(pinacolato)diboron using a Cu(II) catalyst provides access to synthetically useful and pharmaceutically relevant α-amino boronic acid derivatives (Buesking, Bacauanu, Cai, & Ellman, 2014).
Fluorescent Molecular Rotors :
- Organoboron compounds derived from Schiff bases demonstrate properties like reversible thermochromism and fluorescence, useful in bioimaging and cytotoxicity studies (Ibarra-Rodrı Guez, Muñoz-Flores, Dias, Sánchez, Gómez-Treviño, Santillán, Fárfan, & Jiménez‐Pérez, 2017).
Safety And Hazards
The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for the use of boronic acids like “(4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid” could involve their use as catalysts for amidation and esterification of carboxylic acids . They could also be used in the development of new methods for the synthesis of complex organic molecules .
properties
IUPAC Name |
[4-(tert-butylsulfamoyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BFNO4S/c1-10(2,3)13-18(16,17)7-4-5-8(11(14)15)9(12)6-7/h4-6,13-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYXGYBQPAVGFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





